3-Oxoazetidine-1-carbonylchloride
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Overview
Description
3-Oxoazetidine-1-carbonyl chloride: is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the carbonyl chloride functional group makes this compound highly reactive and useful in various chemical syntheses. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxoazetidine-1-carbonyl chloride typically involves the reaction of azetidine derivatives with phosgene or other chlorinating agents. One common method includes the reaction of 3-oxoazetidine with thionyl chloride (SOCl₂) under controlled conditions to yield 3-oxoazetidine-1-carbonyl chloride .
Industrial Production Methods: In industrial settings, the production of 3-oxoazetidine-1-carbonyl chloride may involve continuous flow processes to ensure safety and efficiency. The use of automated systems to handle reactive intermediates like phosgene can minimize risks and improve yield .
Chemical Reactions Analysis
Types of Reactions: 3-Oxoazetidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Catalysts: Base catalysts like triethylamine (TEA) or pyridine
Major Products Formed:
- Amides
- Esters
- Thioesters
Scientific Research Applications
Chemistry: 3-Oxoazetidine-1-carbonyl chloride is used as a building block in organic synthesis, particularly in the preparation of azetidine derivatives and other heterocyclic compounds .
Biology and Medicine: The compound is explored for its potential in drug discovery and development. Azetidine derivatives have shown promise as bioactive molecules with applications in medicinal chemistry .
Industry: In the industrial sector, 3-oxoazetidine-1-carbonyl chloride is utilized in the synthesis of polymers and advanced materials. Its reactivity makes it a valuable intermediate in the production of specialty chemicals .
Mechanism of Action
The reactivity of 3-oxoazetidine-1-carbonyl chloride is primarily driven by the ring strain of the azetidine ring and the electrophilic nature of the carbonyl chloride group. The compound can undergo nucleophilic attack, leading to the formation of various derivatives. The ring strain facilitates ring-opening reactions, which are crucial in many synthetic applications .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.
Uniqueness: 3-Oxoazetidine-1-carbonyl chloride is unique due to its four-membered ring structure, which balances reactivity and stability. This makes it more manageable in synthetic applications compared to aziridines while still offering significant reactivity .
Properties
Molecular Formula |
C4H4ClNO2 |
---|---|
Molecular Weight |
133.53 g/mol |
IUPAC Name |
3-oxoazetidine-1-carbonyl chloride |
InChI |
InChI=1S/C4H4ClNO2/c5-4(8)6-1-3(7)2-6/h1-2H2 |
InChI Key |
TVNBNQHWFPIRGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CN1C(=O)Cl |
Origin of Product |
United States |
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